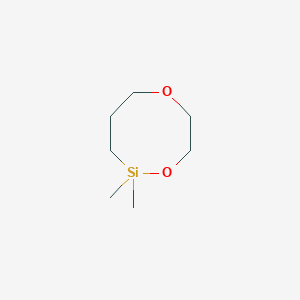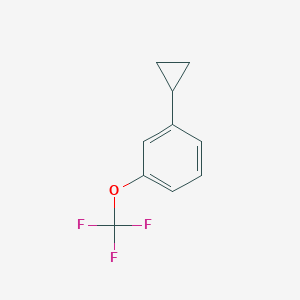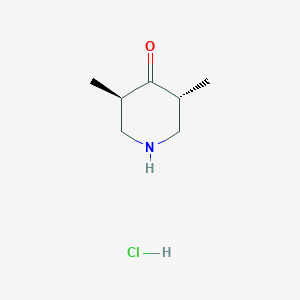
2,2-Dimethyl-1,6,2-dioxasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1,6,2-dioxasilocane is an organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is a cyclic compound containing silicon, oxygen, and carbon atoms. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,6,2-dioxasilocane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with ethylene glycol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired cyclic compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and the compound is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,6,2-dioxasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxane compounds.
Scientific Research Applications
2,2-Dimethyl-1,6,2-dioxasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use in medical implants and prosthetics.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,6,2-dioxasilocane involves its interaction with various molecular targets. The silicon atom in the compound can form bonds with other elements, leading to the formation of stable structures. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane: Similar in structure but lacks the silicon atom.
1,6-Dioxa-2-silacyclooctane: Another cyclic organosilicon compound with different substituents.
Uniqueness
2,2-Dimethyl-1,6,2-dioxasilocane is unique due to the presence of both silicon and oxygen in its cyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C7H16O2Si |
|---|---|
Molecular Weight |
160.29 g/mol |
IUPAC Name |
2,2-dimethyl-1,6,2-dioxasilocane |
InChI |
InChI=1S/C7H16O2Si/c1-10(2)7-3-4-8-5-6-9-10/h3-7H2,1-2H3 |
InChI Key |
QFAKPIBJQMIKPP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCOCCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)




![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)


![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)

![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
